4-(Oxolan-3-yloxy)pyridine-2-carbonitrile
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Overview
Description
4-(Oxolan-3-yloxy)pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an oxolane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile typically involves the reaction of 4-hydroxypyridine-2-carbonitrile with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative attacks the oxirane ring, resulting in the formation of the oxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-3-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of a lactone derivative.
Reduction: Formation of 4-(Oxolan-3-yloxy)pyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(Oxolan-3-yloxy)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Oxolan-2-yloxy)pyridine-3-carbonitrile: Similar structure but with different substitution patterns on the pyridine ring.
4-(Oxolan-3-yloxy)pyridine-2-carboxamide: Contains a carboxamide group instead of a nitrile group.
4-(Oxolan-3-yloxy)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(Oxolan-3-yloxy)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the oxolane ring and the nitrile group allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(oxolan-3-yloxy)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-5-9(1-3-12-8)14-10-2-4-13-7-10/h1,3,5,10H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXJSAHZMOOBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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